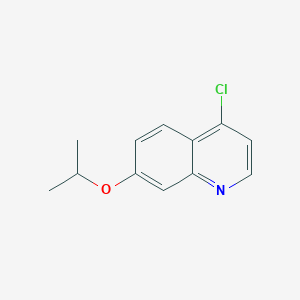

Quinoline, 4-chloro-7-(1-methylethoxy)-

Descripción

Historical Context and Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a prestigious position in the annals of chemical and medical sciences. researchgate.netorientjchem.org First isolated from coal tar in 1834, its journey from a simple organic molecule to a cornerstone of drug development is remarkable. rsc.org The historical significance of quinoline is inextricably linked to the fight against malaria. In 1820, quinine, a quinoline alkaloid, was extracted from the bark of the Cinchona tree and for over a century, it was the primary effective treatment for malaria. researchgate.netglobalresearchonline.net This natural product laid the foundation for the development of synthetic quinoline-based drugs. The 1940s saw the introduction of synthetic analogues like chloroquine, which became vital in malaria chemotherapy. globalresearchonline.net

The quinoline framework is often described as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govtandfonline.com This term refers to molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile template for designing novel bioactive agents. nih.govtandfonline.com The synthetic versatility of the quinoline ring system allows for the introduction of various functional groups at different positions, enabling the creation of a vast library of structurally diverse derivatives. researchgate.netresearchgate.net This adaptability has led to the discovery of quinoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, antifungal, and anticonvulsant properties. orientjchem.orgrsc.orgresearchgate.netnih.gov Consequently, the quinoline nucleus is a recurring motif in numerous approved drugs and clinical candidates, solidifying its profound impact on modern medicinal chemistry. nih.govtandfonline.com

Overview of 4-Chloro-7-Substituted Quinoline Compounds in Research

Within the broad family of quinoline derivatives, compounds featuring a chlorine atom at the 4-position and various substituents at the 7-position are of particular interest in chemical research. The compound 4,7-dichloroquinoline (B193633) is a well-established and critical intermediate in the synthesis of numerous bioactive molecules, most notably the antimalarial drug chloroquine. orgsyn.orgmdpi.comdurham.ac.uk The 7-chloroquinoline (B30040) moiety itself is considered a key pharmacophore, not only for antimalarial activity but also for its potential in developing anticancer agents. mdpi.com

The chemical behavior of 4-chloro-7-substituted quinolines is dominated by the reactivity of the chlorine atom at the C-4 position. This position is susceptible to nucleophilic aromatic substitution, providing a convenient and efficient handle for introducing a wide array of side chains and functional groups. nih.govresearchgate.netresearchgate.net Researchers have extensively explored this reactivity to synthesize series of derivatives for biological evaluation. For instance, reactions with various amines have yielded 4-aminoquinoline (B48711) derivatives tested for cytotoxicity against cancer cell lines. nih.gov The nature of the substituent at the 7-position—such as chloro, fluoro, bromo, or phenoxy groups—plays a crucial role in modulating the electronic properties of the quinoline ring and, consequently, the biological activity and selectivity of the resulting compounds. nih.govnih.gov This strategic modification at both the 4- and 7-positions has led to the development of compounds investigated as VEGFR-II inhibitors, antimalarials effective against resistant strains, and other potential therapeutic agents. researchgate.netnih.govnih.gov

Rationale for Investigating Quinoline, 4-chloro-7-(1-methylethoxy)- within Current Chemical Research Paradigms

The investigation of Quinoline, 4-chloro-7-(1-methylethoxy)-, also known as 4-chloro-7-isopropoxyquinoline, is driven by the principles of rational drug design and the systematic exploration of structure-activity relationships (SAR). This specific compound is an analogue of other well-studied 4-chloro-7-substituted quinolines, such as 4-chloro-7-methoxyquinoline. nbinno.com By replacing the methoxy (B1213986) group with a bulkier and more lipophilic isopropoxy group, researchers can systematically probe the effects of steric and electronic properties at the 7-position on a molecule's interaction with its biological target.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-7-propan-2-yloxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-10-11(13)5-6-14-12(10)7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHGIXNQQYLSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=NC=CC(=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178984-52-6 | |

| Record name | 4-chloro-7-(propan-2-yloxy)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation Techniques for Quinoline, 4 Chloro 7 1 Methylethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed map of the atomic connectivity can be constructed.

The ¹H-NMR spectrum of Quinoline (B57606), 4-chloro-7-(1-methylethoxy)- is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline ring system will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current.

The proton at the C2 position is anticipated to be a doublet, coupling with the proton at C3. The C3 proton, in turn, would appear as a doublet. The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, and H8) will show characteristic splitting patterns. Specifically, H5 is expected to be a doublet, coupling with H6. H8 will likely appear as a singlet or a finely split signal due to the absence of adjacent protons. The proton at H6 would be a doublet of doublets, showing coupling to both H5 and H8.

The isopropoxy group will present two distinct signals in the upfield region. The methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will produce a single, more intense doublet signal.

Expected ¹H-NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H2 | ~8.5 | d |

| H3 | ~7.3 | d |

| H5 | ~8.0 | d |

| H6 | ~7.2 | dd |

| H8 | ~7.5 | s |

| O-CH(CH₃)₂ | ~4.7 | sept |

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 110-160 ppm). The C4 and C7 carbons, being directly attached to electronegative chlorine and oxygen atoms respectively, will be significantly deshielded and appear further downfield. The quaternary carbons (C4, C7, C8a, and C4a) will also be identifiable. The carbons of the isopropoxy group will appear in the aliphatic region (δ 20-70 ppm).

Expected ¹³C-NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~151 |

| C3 | ~122 |

| C4 | ~149 |

| C4a | ~149 |

| C5 | ~128 |

| C6 | ~118 |

| C7 | ~160 |

| C8 | ~108 |

| C8a | ~150 |

| O-CH(CH₃)₂ | ~71 |

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between H2 and H3, as well as between H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations from the isopropoxy methyl protons to the C7 carbon would confirm the attachment of the isopropoxy group at this position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For Quinoline, 4-chloro-7-(1-methylethoxy)- (C₁₂H₁₂ClNO), the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Common fragmentation pathways would likely involve the loss of the isopropoxy group or cleavage of the quinoline ring system.

Expected Mass Spectrometry Data:

| Fragment | Expected m/z |

|---|---|

| [M]⁺ | 221/223 |

| [M - CH(CH₃)₂]⁺ | 178/180 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of Quinoline, 4-chloro-7-(1-methylethoxy)- would be expected to show characteristic absorption bands for the C-Cl, C-O, C=C, and C=N bonds, as well as C-H stretching and bending vibrations.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3050-3150 |

| C-H (aliphatic) | 2850-3000 |

| C=C and C=N (aromatic ring) | 1500-1600 |

| C-O (ether) | 1200-1250 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for Quinoline, 4-chloro-7-(1-methylethoxy)- is currently available in the public domain, studies on similar quinoline derivatives, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, reveal important structural features. researchgate.netgoogle.com

If a suitable crystal of Quinoline, 4-chloro-7-(1-methylethoxy)- were obtained, X-ray diffraction analysis would be expected to confirm the planarity of the quinoline ring system. The analysis would also precisely determine the conformation of the isopropoxy group relative to the quinoline plane and detail any intermolecular interactions, such as π-π stacking or halogen bonding, that stabilize the crystal lattice.

Chromatographic Methods for Purity Assessment (HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of chemical compounds by separating them from impurities that may arise during synthesis or degradation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the purity assessment of quinoline derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For a compound like Quinoline, 4-chloro-7-(1-methylethoxy)-, a reversed-phase HPLC method would be the most conventional approach.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (typically C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Method Parameters: A typical HPLC method for this compound would involve a C18 column and a mobile phase gradient of acetonitrile and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, as the quinoline ring system is strongly UV-active.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. The retention time of the main peak is a characteristic feature of the compound under specific chromatographic conditions.

A study on the related compound, 4-chloro-6,7-dimethoxyquinoline, utilized a reversed-phase C-18 analytical HPLC column to confirm its purity, which was found to be 99%. mdpi.com This supports the applicability of reversed-phase HPLC for the purity assessment of substituted chloroquinolines.

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. Given the predicted boiling point of Quinoline, 4-chloro-7-(1-methylethoxy)-, GC can be a viable method for its purity analysis.

Principle: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between an inert gas mobile phase (like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. Compounds with higher volatility and lower interaction with the stationary phase travel through the column faster.

Method Parameters: A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. The temperature of the oven is usually programmed to increase during the analysis to ensure the elution of all components in a reasonable time. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Data Interpretation: Similar to HPLC, the purity is determined by the area percentage of the main peak in the gas chromatogram. The retention time is a characteristic identifier for the compound.

For comparison, the Kovats retention index, a standardized measure in GC, has been reported for the related compound 4-chloroanisole (B146269) on various stationary phases.

Data Tables

Due to the absence of specific experimental data for Quinoline, 4-chloro-7-(1-methylethoxy)- in the searched literature, the following tables represent hypothetical yet typical data that would be expected from the analysis of this compound.

Table 1: Hypothetical HPLC Purity Analysis Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.5 min |

| Purity (Area %) | >98% |

Table 2: Hypothetical GC Purity Analysis Data

| Parameter | Value |

| Column | HP-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID |

| Detector Temperature | 300 °C |

| Retention Time | 15.8 min |

| Purity (Area %) | >98% |

Structure Activity Relationship Sar Studies of Quinoline, 4 Chloro 7 1 Methylethoxy and Analogues

Systematic Modification of the Quinoline (B57606) Core and Substituent Groups

Structure-activity relationship (SAR) studies systematically explore how changes to a molecule's structure affect its biological efficacy. For quinoline derivatives, this involves modifying the quinoline core itself or altering the various substituent groups attached to it. nih.gov Such studies are crucial for optimizing lead compounds to enhance potency and reduce undesirable side effects. nih.gov

The chlorine atom at the C-4 position of the quinoline ring is a significant feature that profoundly influences both the chemical reactivity and biological profile of the molecule. Chemically, the C-4 chloro group serves as an excellent leaving group, making the compound a versatile intermediate for the synthesis of a wide array of 4-substituted quinoline analogues via nucleophilic substitution reactions. mdpi.com This reactivity allows for the introduction of various functional groups, such as amines, thiols, and azides, to generate diverse chemical libraries for biological screening. mdpi.com

From a biological standpoint, the presence of a halogen, like chlorine, can substantially modulate the activity of a molecule. researchgate.net The strong electron-withdrawing inductive effect of the chlorine atom alters the electronic distribution across the quinoline ring system. researchgate.net This modification of the molecule's electronic properties can influence its ability to interact with biological targets, such as enzymes or receptors. researchgate.net For instance, in the well-studied 7-chloro-4-aminoquinoline series, the chloro group is considered essential for potent antimalarial activity, as it is required for the inhibition of β-hematin formation, a critical process in the malaria parasite's lifecycle. nih.gov While the specific compound has a 4-chloro substitution pattern, the general principle that a chloro substituent enhances the biological activity of quinolines has been noted in various studies, including for antileishmanial agents. rsc.org The introduction of chlorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net

The alkoxy group at the C-7 position is a key determinant of the pharmacological properties of quinoline derivatives. Varying the nature of this group allows for the modulation of physicochemical properties such as lipophilicity, which in turn affects pharmacokinetics and pharmacodynamics.

Studies on 7-substituted 4-aminoquinolines have demonstrated that electron-withdrawing groups at the C-7 position can enhance antiplasmodial activity. researchgate.net The activity was found to correlate with the electron-withdrawing capacity of the substituent (as measured by the Hammett constant) and its lipophilicity. researchgate.net In one study comparing various 7-substituents on a 4-aminoquinoline (B48711) core, the 7-methoxy derivatives were found to be largely inactive against both chloroquine-susceptible and -resistant P. falciparum strains. mdpi.com In contrast, derivatives with more electron-withdrawing halogen groups at C-7 showed significantly higher activity. mdpi.com

The size and nature of the alkoxy group also matter. The replacement of the widely studied 7-chloro group with various alkoxy groups in antitubercular quinoline derivatives showed that these modifications influence lipophilicity and molecular surface area, which are critical for activity. nih.gov The table below summarizes findings on how different C-7 substituents on a quinoline core affect biological activity.

| Base Compound Structure | C-7 Substituent | Biological Activity Summary | Reference |

| 4-Aminoquinoline Analogue | -OCH₃ (Methoxy) | Largely inactive against chloroquine-susceptible and -resistant P. falciparum. | mdpi.com |

| 4-Aminoquinoline Analogue | -Cl (Chloro) | Optimal for antimalarial activity; essential for β-hematin inhibition. | nih.govnih.gov |

| 4-Aminoquinoline Analogue | -Br (Bromo) | Maintained high activity against P. falciparum, similar to 7-chloro analogues. | mdpi.com |

| 4-Aminoquinoline Analogue | -I (Iodo) | Maintained high activity against P. falciparum, similar to 7-chloro analogues. | mdpi.com |

| 4-Aminoquinoline Analogue | -F (Fluoro) | Less active against chloroquine-susceptible P. falciparum and substantially less active against resistant strains. | mdpi.com |

| 4-Aminoquinoline Analogue | -CF₃ (Trifluoromethyl) | Less active against chloroquine-susceptible P. falciparum and substantially less active against resistant strains. | mdpi.com |

Detailed structure-activity relationship studies focusing on the systematic modification of the C-7 isopropoxy group itself on a 4-chloroquinoline (B167314) core are not extensively documented in the reviewed scientific literature. Research has more commonly focused on the replacement of the entire alkoxy moiety rather than substitutions on its alkyl chain (e.g., hydroxylation or fluorination of the isopropoxy group).

Based on general SAR principles, one could hypothesize how such modifications might impact activity. For example, introducing a hydroxyl group onto the isopropoxy chain would increase hydrophilicity, potentially altering cell permeability and metabolic stability. Conversely, adding fluorine atoms could increase lipophilicity and metabolic resistance. However, without direct experimental evidence, these remain theoretical considerations and represent an area for future investigation to fully elucidate the SAR of this particular scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov The primary goal of QSAR is to create predictive models that can guide the design of new, more potent molecules, thereby accelerating the drug discovery process. youtube.com

QSAR models are developed for series of homologous molecules by calculating various molecular descriptors and using statistical methods to find a correlation with their measured biological activity. youtube.com For quinoline derivatives, various QSAR models have been successfully developed to predict their activity against different targets, including bacteria, parasites, and cancer cells.

Multiple Linear Regression (MLR) is a common technique used to build these models. For a series of side-chain modified 7-chloro-4-aminoquinolines, MLR models were developed that showed high statistical significance, indicating a strong correlation between the selected descriptors and antimalarial activity. The predictive power of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² (pred_r²). A robust and predictive model typically has values greater than 0.6 for q² and 0.5 for pred_r².

The table below presents examples of statistical parameters from QSAR models developed for different series of quinoline derivatives, illustrating their predictive capabilities.

| Compound Series | Target Organism/Cell Line | Statistical Method | r² | q² | pred_r² | Reference |

| 7-Chloro-4-aminoquinolines | P. falciparum (Dd2, resistant) | GA-MLR | 0.9188 | 0.8349 | 0.7258 | |

| 7-Chloro-4-aminoquinolines | P. falciparum (HB3, sensitive) | SW-MLR | 0.9024 | 0.8089 | 0.7463 | |

| Quinolinone-based thiosemicarbazones | M. tuberculosis | MLR | - | >0.5 | - | rsc.org |

| Tetrahydroquinoline derivatives | Lysine-specific demethylase 1 (LSD1) | CoMFA | - | 0.778 | 0.709 | |

| Tetrahydroquinoline derivatives | Lysine-specific demethylase 1 (LSD1) | CoMSIA | - | 0.764 | 0.713 |

GA-MLR: Genetic Algorithm - Multiple Linear Regression; SW-MLR: Stepwise - Multiple Linear Regression; CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Index Analysis.

These models demonstrate that the biological activity of quinoline analogues can be effectively predicted based on their structural features, providing a valuable tool for designing new compounds with improved therapeutic potential. rsc.org

The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the physicochemical properties of the molecules. youtube.com These descriptors can be categorized into several classes, including topological (describing molecular shape and branching), electronic (describing charge distribution), and hydrophobic (describing lipophilicity). researchgate.netyoutube.com

In QSAR studies of quinoline derivatives, several key descriptors have been identified as being critical for biological activity. For instance, in models predicting antimycobacterial activity, topological indices were found to explain most of the variance in the data. researchgate.net In a study on antimalarial quinoline, isoquinoline, and quinazoline (B50416) derivatives, four descriptors were identified as being particularly important: total connectivity (Tcon), percentage of carbon (C (%)), density (D), and the bond length between two nitrogen atoms (Bond N–N). researchgate.net

The table below lists some of the key physicochemical descriptors that have been shown to be important in QSAR models of quinoline derivatives.

| Descriptor Class | Descriptor Name | Description | Significance in Biological Activity |

| Topological | Total Connectivity (Tcon) | Describes the branching and complexity of the molecular skeleton. | Relates to the overall size and shape of the molecule, affecting its fit into a receptor binding site. |

| Topological | Wiener Index (W) | A distance-based topological index reflecting molecular branching. | Correlates with molecular volume and surface area, influencing interactions and transport. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Important for drug-receptor interactions, particularly in polar environments. youtube.com |

| Electronic | Electronegativity | Measures the ability of the molecule to attract electrons. youtube.com | Influences the nature of intermolecular interactions, such as hydrogen bonding and charge-transfer. youtube.com |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. youtube.com | Crucial for membrane permeability, absorption, and distribution within the body. |

| Constitutional | Percentage of Carbon (C (%)) | The relative mass of carbon in the molecule. | Can be related to the lipophilic character of the compound. researchgate.net |

| Geometrical | Density (D) | The mass per unit volume of the molecule. | Reflects the compactness of the molecular structure. researchgate.net |

By identifying and understanding these key descriptors, researchers can rationally modify chemical structures to enhance desired biological activities while minimizing potential toxicities.

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its interaction with biological targets. For quinoline derivatives, including Quinoline, 4-chloro-7-(1-methylethoxy)-, the spatial orientation of substituents on the quinoline core dictates the molecule's ability to fit into the binding pocket of a receptor or enzyme. Conformational analysis, therefore, is a critical component of Structure-Activity Relationship (SAR) studies, aiming to identify the specific conformation, or shape, that is responsible for the molecule's biological activity—the bioactive conformation.

The bioactive conformation is not always the lowest energy conformation of a molecule in solution. The binding process itself can induce conformational changes in both the ligand and the target protein. Therefore, identifying the bioactive conformation often requires a combination of experimental techniques, such as X-ray crystallography of ligand-protein complexes and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling.

The table below summarizes key conformational features of related quinoline analogues, which can be extrapolated to understand the potential conformations of Quinoline, 4-chloro-7-(1-methylethoxy)-.

| Compound | Key Conformational Feature | Method of Analysis | Reference |

| 4-Chloro-6,7-dimethoxyquinoline | Nearly planar quinoline ring system. | X-ray Crystallography | nih.govresearchgate.net |

| 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline | Piperazinyl ring in a chair conformation, oriented at a dihedral angle of ~39.1° to the quinoline moiety. | X-ray Crystallography | mdpi.com |

| 4-Chloro-2,5-dimethylquinoline | Essentially planar molecule with an r.m.s. deviation for all non-hydrogen atoms of 0.009 Å. | X-ray Crystallography | researchgate.net |

These findings suggest that while the quinoline core of Quinoline, 4-chloro-7-(1-methylethoxy)- is expected to be planar, the isopropoxy group at the 7-position will have rotational freedom, leading to various possible conformations that could influence its biological activity.

Computational Chemistry in SAR Elucidation (Molecular Docking, MD Simulations)

Computational chemistry serves as a powerful tool in the elucidation of Structure-Activity Relationships (SAR), providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. Techniques like molecular docking and molecular dynamics (MD) simulations are particularly valuable for understanding how compounds like Quinoline, 4-chloro-7-(1-methylethoxy)- interact with their biological targets.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as a quinoline derivative, might bind to the active site of a target protein. This can help in rationalizing the observed biological activity and in designing new, more potent analogues.

For example, molecular docking studies on hybrid molecules containing the 4-aminoquinoline scaffold have been used to predict their binding modes and affinities. In a study of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids, docking analysis suggested that the compound with the highest binding energy targets P. falciparum lactate (B86563) dehydrogenase, indicating this as a potential molecular target. nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were docked into the active site of the tyrosine-protein kinase c-Src. mdpi.com The results showed that the most promising compound formed hydrogen bonds with key residues in the active site, providing a structural basis for its observed cytotoxic activity. mdpi.com

These studies underscore the importance of specific functional groups for binding. For instance, the 7-chloro group and the 4-amino group of the quinoline scaffold are often highlighted as being critical for interactions, such as π-π stacking and hydrogen bonding, with the target. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and the stability of interactions.

MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Investigate the role of water molecules in the binding site.

Calculate the binding free energy, which can provide a more accurate prediction of binding affinity than docking scores alone.

Explore the conformational landscape of the ligand and protein upon binding.

The table below provides examples of computational studies on related quinoline compounds, illustrating the application of these techniques.

| Compound/Scaffold | Computational Method | Target/System | Key Findings | Reference |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid | Molecular Docking | P. falciparum lactate dehydrogenase | Identified potential molecular target and key binding interactions. | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | Molecular Docking | Tyrosine-protein kinase c-Src | Predicted binding mode with hydrogen bonds to key residues (Glu310, Asp404). | mdpi.com |

| Quinoline derivatives | Molecular Dynamics | Fe (001) surface | Studied adsorption and interaction mechanisms. | researchgate.net |

These computational approaches are integral to modern drug design, enabling a more rational and efficient exploration of the chemical space around a lead compound like Quinoline, 4-chloro-7-(1-methylethoxy)-.

Mechanistic Investigations of Biological Activities of Quinoline, 4 Chloro 7 1 Methylethoxy

Identification and Characterization of Molecular Targets

There is no published research specifically identifying and characterizing the molecular targets of Quinoline (B57606), 4-chloro-7-(1-methylethoxy)-.

Enzyme Inhibition Studies (e.g., Kinases, DNA Gyrase, DHFR, Topoisomerase I)

No studies have been found that evaluate the inhibitory activity of Quinoline, 4-chloro-7-(1-methylethoxy)- against key enzymes such as kinases, DNA gyrase, dihydrofolate reductase (DHFR), or topoisomerase I. While various quinoline derivatives have been identified as inhibitors of these enzymes, such activity has not been documented for this specific compound. mdpi.comnih.govresearchgate.net

Receptor Binding and Modulation Assays

There is no available data from receptor binding and modulation assays for Quinoline, 4-chloro-7-(1-methylethoxy)-.

Protein-Ligand Interaction Profiling

Specific protein-ligand interaction profiles for Quinoline, 4-chloro-7-(1-methylethoxy)- have not been reported in the scientific literature.

Cellular Pathway Modulation

The effects of Quinoline, 4-chloro-7-(1-methylethoxy)- on cellular pathways remain uninvestigated.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

There are no dedicated studies reporting on the ability of Quinoline, 4-chloro-7-(1-methylethoxy)- to induce apoptosis or cause cell cycle arrest in any cell lines. Research on other 7-chloroquinoline (B30040) derivatives has shown such activities, often linked to their anticancer effects, but these findings cannot be directly extrapolated to the isopropoxy derivative without specific experimental validation. nih.govresearchgate.netmdpi.com

Angiogenesis Modulation

The potential for Quinoline, 4-chloro-7-(1-methylethoxy)- to modulate angiogenesis has not been explored in any published research.

Inhibition of Cell Migration and Invasion

While there is no information regarding the effect of Quinoline, 4-chloro-7-(1-methylethoxy)- on cell migration and invasion, studies on other quinoline derivatives have shown potential in this area. For instance, certain novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com The capacity of these related compounds to inhibit cancer cell growth suggests that interference with processes like cell migration could be a potential mechanism, though this remains speculative without direct evidence.

Interactions with Biological Macromolecules (e.g., DNA, Hemoglobin, Membranes)

The interaction of quinoline derivatives with biological macromolecules is a key aspect of their mechanism of action.

Interaction with Hemoglobin: In the context of malaria, 4-aminoquinoline (B48711) drugs are known to accumulate in the parasite's acidic food vacuole. mdpi.com They are thought to interfere with the polymerization of heme, a toxic byproduct of hemoglobin digestion by the parasite. This leads to a buildup of toxic heme, ultimately killing the parasite. mdpi.com However, the specific interactions of Quinoline, 4-chloro-7-(1-methylethoxy)-, which is not a 4-aminoquinoline, with hemoglobin or heme are not documented.

Interaction with DNA: Certain quinoline derivatives have been shown to interact with DNA. For example, lanthanide complexes of 5,7-dibromo-8-quinolinol have been found to bind to DNA, likely through intercalation, and this interaction is correlated with their cytotoxic effects against tumor cell lines. nih.gov Similarly, some novel 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce DNA/RNA damage. mdpi.com Without experimental data, it is unknown if Quinoline, 4-chloro-7-(1-methylethoxy)- can engage in similar interactions.

Resistance Mechanisms and Strategies for Overcoming Them

Resistance to 7-chloroquinoline drugs, especially Chloroquine, is a significant challenge in the treatment of malaria. Resistance is often linked to mutations in parasite transport proteins (like PfCRT), which reduce the accumulation of the drug in the food vacuole. mdpi.com

Strategies to overcome resistance often involve modifying the quinoline structure. mdpi.com The development of hybrid molecules, which combine the quinoline scaffold with other pharmacophores, is one such strategy aimed at creating compounds that can evade existing resistance mechanisms or possess multiple modes of action. mdpi.com For instance, creating hybrid compounds of 7-chloroquinoline and benzimidazole (B57391) has been explored to find molecules with potency against drug-resistant cancer cells. mdpi.com There is no information available on resistance mechanisms specifically related to Quinoline, 4-chloro-7-(1-methylethoxy)-.

Preclinical Biological Evaluation Methodologies for Quinoline, 4 Chloro 7 1 Methylethoxy

In Vivo Animal Models for Efficacy Assessment

Zebrafish Models for Behavioral and Developmental Studies

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for the preclinical assessment of novel chemical entities, including quinoline (B57606) derivatives. Its utility stems from high genetic homology to humans, rapid external embryonic development, and optical transparency of embryos and larvae, which permits real-time visualization of organogenesis and any resulting abnormalities.

Developmental toxicity studies in zebrafish are crucial for identifying potential teratogenic effects of compounds like Quinoline, 4-chloro-7-(1-methylethoxy)-. Zebrafish embryos are typically exposed to a range of concentrations of the test compound, and a battery of morphological and developmental endpoints are assessed at various time points.

Table 1: Potential Developmental Endpoints in Zebrafish Exposed to Quinoline, 4-chloro-7-(1-methylethoxy)-

| Endpoint Category | Specific Parameters to be Assessed |

| General Toxicity | Mortality Rate, Hatching Rate, Spontaneous Movement |

| Morphological Defects | Pericardial Edema, Yolk Sac Edema, Craniofacial Malformations, Spinal Curvature (Scoliosis, Lordosis), Fin Deformities |

| Cardiovascular System | Heart Rate, Blood Circulation, Presence of Hemorrhage |

| Neurological Development | Somite Formation, Axon Growth and Guidance (using transgenic reporter lines), Brain Development |

Behavioral studies in larval and adult zebrafish can provide insights into the potential neurotoxic or psychoactive effects of a compound. These assays are often automated for high-throughput screening and can quantify various aspects of locomotion and response to stimuli.

Table 2: Behavioral Assays in Zebrafish for Evaluating Quinoline, 4-chloro-7-(1-methylethoxy)-

| Behavioral Assay | Description | Potential Insights |

| Larval Photomotor Response (LPR) | Alternating periods of light and dark are used to assess larval activity. | Provides information on basic locomotor function, and potential sedative or stimulant effects. |

| Thigmotaxis (Wall-Hugging) | The tendency of the fish to remain close to the walls of the arena is measured. | Can be indicative of anxiety-like behavior. |

| Startle Response | A sudden auditory or visual stimulus is presented, and the escape response is quantified. | Assesses sensorimotor function and habituation. |

| Social Interaction Test | The preference of a test fish to associate with a conspecific is measured. | Can reveal alterations in social behavior. |

Assessment of Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic (PD) studies are essential to understand the biochemical and physiological effects of Quinoline, 4-chloro-7-(1-methylethoxy)- on the body and to establish a dose-response relationship. While specific PD endpoints would be dictated by the intended therapeutic target of the compound, a general approach in preclinical animal models (such as rodents) would involve the assessment of target engagement and downstream biological effects.

For instance, if Quinoline, 4-chloro-7-(1-methylethoxy)- is hypothesized to be a kinase inhibitor, PD studies would focus on measuring the phosphorylation status of the target kinase and its substrates in relevant tissues following compound administration.

Table 3: Illustrative Pharmacodynamic Endpoints for a Hypothetical Kinase Inhibitor

| Tissue/Fluid Sample | Pharmacodynamic Endpoint | Method of Analysis |

| Tumor Tissue | Phosphorylation of Target Kinase | Western Blot, ELISA, Immunohistochemistry |

| Phosphorylation of Downstream Substrate | Western Blot, ELISA | |

| Gene Expression of Target-Related Genes | qRT-PCR, RNA-Seq | |

| Blood (Peripheral Blood Mononuclear Cells) | Target Occupancy | Flow Cytometry |

| Changes in Circulating Cytokines/Growth Factors | Multiplex Immunoassay |

Mechanistic Biomarker Identification in Preclinical Models

Identifying mechanistic biomarkers is a critical step in drug development. These biomarkers can provide early evidence of a drug's activity, help in understanding its mechanism of action, and may later be used for patient selection or monitoring treatment response in clinical trials.

In the context of Quinoline, 4-chloro-7-(1-methylethoxy)-, biomarker discovery would likely involve a multi-omics approach using samples from in vitro cell cultures or in vivo animal models treated with the compound.

Table 4: Potential Strategies for Mechanistic Biomarker Identification

| Omics Platform | Sample Type | Potential Biomarkers Identified |

| Genomics | Tumor tissue, Blood | Gene mutations or amplifications that confer sensitivity or resistance. |

| Transcriptomics (RNA-Seq) | Tumor tissue, Blood cells | Gene expression signatures associated with drug response. |

| Proteomics | Plasma, Tumor tissue | Changes in protein expression or post-translational modifications indicative of target engagement. |

| Metabolomics | Plasma, Urine, Tissue | Alterations in metabolic pathways resulting from drug activity. |

The identification and validation of such biomarkers in preclinical models are paramount before they can be considered for clinical application. This process involves rigorous testing to ensure the biomarker is sensitive, specific, and reproducible.

Computational and Theoretical Studies of Quinoline, 4 Chloro 7 1 Methylethoxy

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is crucial for understanding how a ligand, such as Quinoline (B57606), 4-chloro-7-(1-methylethoxy)-, might interact with a biological target, typically a protein.

Binding Affinity Predictions

The quinoline scaffold is a common feature in many kinase inhibitors. nih.gov For instance, the 4-anilinoquinazoline (B1210976) core is a key component of approved Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib. nih.gov Given this precedent, molecular docking studies of Quinoline, 4-chloro-7-(1-methylethoxy)- would likely target the ATP-binding site of various kinases. These studies predict the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and potent interaction. nih.gov For example, docking studies of quinoline-thiazole hybrids against the Bcr-Abl1 tyrosine kinase have shown that specific substitutions on the quinoline core can significantly influence binding affinity. scielo.br It is plausible that the 4-chloro and 7-isopropoxy substituents of the title compound would engage in specific hydrophobic and electrostatic interactions within a kinase active site, contributing to its predicted binding affinity.

Hotspot Identification in Target Binding Sites

Hotspots are specific regions within a protein's binding site that contribute disproportionately to the binding free energy. nih.gov Identifying these hotspots is critical for designing potent and selective inhibitors. Computational methods can map these hotspots by analyzing the interactions between the protein and various molecular probes. For a target kinase, key hotspot residues in the ATP-binding pocket often include the hinge region, which typically forms hydrogen bonds with the ligand, and hydrophobic pockets that accommodate lipophilic moieties. The 7-chloro and 7-(1-methylethoxy) groups of Quinoline, 4-chloro-7-(1-methylethoxy)- would be expected to interact with such hydrophobic hotspots. The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor, likely interacting with the hinge region of a kinase. researchgate.net Analysis of EGFR binding hotspots, for instance, reveals the importance of both hydrogen bonding and hydrophobic interactions in ligand recognition. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. mdpi.comiitg.ac.in For Quinoline, 4-chloro-7-(1-methylethoxy)-, these calculations can provide insights into its electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies a more reactive molecule. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for forming hydrogen bonds and other non-covalent interactions. youtube.com

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity - emphasizing computational methodologies)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. nih.gov In silico tools provide a rapid and cost-effective means of predicting these properties. greenstonebio.comscbdd.com Various online platforms, such as SwissADME and ADMETlab, utilize quantitative structure-activity relationship (QSAR) models and other computational methods to estimate a wide range of ADMET parameters. nih.govscbdd.com

For Quinoline, 4-chloro-7-(1-methylethoxy)-, a predicted ADMET profile can be generated using these tools. Key predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's rule of five are predicted. ijsdr.org

Distribution: Predictions for plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss) are commonly provided.

Metabolism: The likelihood of the compound being a substrate or inhibitor of various cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is estimated. nih.gov

Excretion: Predictions related to renal clearance can be made.

Toxicity: Potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test) are flagged. nih.gov

A representative in silico ADMET prediction for Quinoline, 4-chloro-7-(1-methylethoxy)- is presented in the table below, generated using publicly available prediction models.

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 221.67 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.5-4.0 | Moderate lipophilicity | |

| Water Solubility | Poorly soluble | May impact bioavailability | |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Potential for CNS activity is uncertain |

| Plasma Protein Binding | High | May have a longer duration of action | |

| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Toxicity | hERG I Inhibitor | High risk | Potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Low risk of being a mutagen | |

| Hepatotoxicity | Yes | Potential for liver toxicity |

Note: The values in this table are illustrative and based on predictions from various in silico models. They require experimental validation.

De Novo Design and Virtual Screening for Novel Analogues

Computational techniques can also be used to design novel analogues of Quinoline, 4-chloro-7-(1-methylethoxy)- with potentially improved properties. youtube.com

De Novo Design: This approach involves building new molecules from scratch or by modifying an existing scaffold. Algorithms can generate novel structures that are predicted to have high affinity and selectivity for a specific target.

Virtual Screening: This method involves computationally screening large libraries of existing chemical compounds to identify those that are likely to bind to a target of interest. nih.gov For Quinoline, 4-chloro-7-(1-methylethoxy)-, a virtual screening campaign could be conducted to find other quinoline derivatives with different substitution patterns that might exhibit enhanced activity or a more favorable ADMET profile. mdpi.com Studies have shown the utility of virtual screening in identifying novel quinoline-based inhibitors for various targets. nih.gov

Through these computational strategies, researchers can efficiently explore the chemical space around the Quinoline, 4-chloro-7-(1-methylethoxy)- scaffold to identify promising new drug candidates.

Advanced Applications and Derivative Development from the Quinoline, 4 Chloro 7 1 Methylethoxy Scaffold

Design and Synthesis of Hybrid Molecules Incorporating the 4-Chloro-7-alkoxyquinoline Motif

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single chemical entity. juniperpublishers.com This approach aims to create novel molecules with potentially synergistic or additive biological activities, improved selectivity, or the ability to overcome drug resistance. nih.gov The 4-chloro-7-alkoxyquinoline motif is an attractive component for such hybrids due to its established biological significance.

The synthesis of these hybrid molecules often utilizes the reactivity of the chlorine atom at the 4-position of the quinoline (B57606) ring, which is susceptible to nucleophilic substitution. nih.gov Common synthetic strategies include:

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for linking a quinoline moiety to another pharmacophore. nih.govnih.gov This involves preparing a quinoline derivative with a terminal alkyne or an azide group, which is then reacted with a complementary azide- or alkyne-functionalized bioactive molecule, such as a benzimidazole (B57391) or thiazole. nih.govtandfonline.com

Nucleophilic Substitution : Direct linkage can be achieved by reacting the 4,7-dichloroquinoline (B193633) precursor with a nucleophilic group (typically an amine) on the partner molecule. This reaction is often performed under neat conditions at elevated temperatures. nih.gov

Multistep Synthesis : More complex linkers can be introduced between the pharmacophores, requiring multi-step synthetic sequences to build the final hybrid molecule. nih.gov

Researchers have successfully synthesized various hybrid molecules incorporating the 7-chloroquinoline (B30040) core with other pharmacologically important scaffolds.

| Hybrid Type | Partner Pharmacophore | Linking Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Quinoline-Benzimidazole | Benzimidazole | 1,2,3-Triazole linker via Click Chemistry | Antiproliferative | nih.govmdpi.comnih.gov |

| Quinoline-Triazole | 1,2,3-Triazole | Click Chemistry | Antimicrobial, Antifungal | nih.govrasayanjournal.co.in |

| Quinoline-Thiazole-Triazole | Thiazole | 1,2,3-Triazole linker via Click Chemistry | Antimalarial, Antimicrobial | tandfonline.com |

| Primaquine-Chloroquine | Primaquine (an 8-aminoquinoline) | Direct Nucleophilic Substitution | Antimalarial | nih.gov |

Prodrug Strategies and Drug Delivery System Development

Despite the therapeutic potential of quinoline derivatives, their clinical utility can be hampered by suboptimal physicochemical properties, such as poor water solubility, limited tissue penetration, or rapid clearance. mdpi.com Prodrug and advanced drug delivery strategies are employed to overcome these barriers.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov For quinoline-based compounds, a common prodrug approach involves masking polar functional groups, like a carboxylic acid, through esterification. This can enhance the molecule's ability to cross biological membranes. mdpi.com For instance, a fluoroquinolone prodrug was developed to improve water solubility for aerosol drug delivery, which was then converted to the active parent drug in the body by alkaline phosphatase. nih.gov

Drug delivery systems utilize carriers to improve the delivery and targeting of therapeutic agents. Nanotechnology-driven formulations have emerged as a promising strategy for quinoline compounds. mdpi.com These systems can enhance bioavailability, enable controlled release, and improve targeting specificity. mdpi.com

| Delivery System | Description | Advantages for Quinoline Derivatives | Reference |

|---|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Improves solubility of poorly soluble quinolines; can reduce systemic toxicity. | mdpi.com |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers, used to encapsulate or adsorb drugs. | Provides controlled and sustained drug release; can be surface-modified for targeted delivery. | acs.org |

| Magnetic Nanoparticles | Nanoparticles with magnetic properties, often used as catalysts in synthesis and for targeted delivery. | Can be guided to a specific target site using an external magnetic field. | researchgate.net |

Radiosynthesis for Imaging or Tracing Studies

The quinoline scaffold is a valuable platform for developing radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique used in diagnostics and drug development. nih.gov By labeling a quinoline derivative with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can visualize and quantify biological processes and drug targets in real-time. nih.govnih.gov

The radiosynthesis of these tracers involves incorporating the radionuclide into the quinoline molecule in a rapid and efficient manner due to the short half-lives of the isotopes (¹¹C: ~20.4 min; ¹⁸F: ~109.8 min). nih.govacs.org

Key radiosynthesis methods include:

¹¹C-Methylation : This involves reacting a precursor molecule (e.g., a desmethyl-quinoline) with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govresearchgate.net

¹⁸F-Fluorination : Nucleophilic substitution is a common method where a precursor with a good leaving group (e.g., tosylate, boronic ester) is reacted with [¹⁸F]fluoride. nih.govresearchgate.netd-nb.info Copper-mediated reactions have proven effective for radiofluorinating quinoline scaffolds. nih.govsnmjournals.org

These radiolabeled quinoline derivatives have been developed to target a variety of biological markers.

| Radiotracer Type | Isotope | Target | Key Findings | Reference |

|---|---|---|---|---|

| [¹¹C]RS-016 (4-oxo-quinoline) | ¹¹C | Cannabinoid Type 2 (CB2) Receptor | High binding affinity and selectivity for CB2; successful imaging in a neuroinflammation model. | nih.govresearchgate.net |

| [¹⁸F]ICF24027 | ¹⁸F | Phosphodiesterase 5 (PDE5) | High inhibitory activity towards PDE5; radiosynthesis achieved via one-step nucleophilic substitution. | nih.govresearchgate.net |

| [¹⁸F]AVT-011 | ¹⁸F | P-glycoprotein (Pgp) | Developed as a chemoresistance imaging marker; synthesized via nucleophilic substitution on a tosylate precursor. | d-nb.info |

| [¹⁸F]FAP-targeted quinoline | ¹⁸F | Fibroblast Activation Protein (FAP) | Showed selective accumulation in FAP-positive tumors in PET imaging studies. | nih.govfrontiersin.org |

Covalent and Non-Covalent Modification Strategies

Modifying the 4-chloro-7-alkoxyquinoline scaffold, either covalently or non-covalently, is a fundamental strategy to fine-tune its properties for specific applications.

Covalent modifications involve the formation of new chemical bonds to alter the molecule's structure. The synthesis of hybrid molecules is a prime example. juniperpublishers.com Other strategies focus on substitutions at various positions of the quinoline ring to modulate biological activity and physicochemical properties. The reactivity of the 4-chloro position is central to many of these modifications, enabling reactions like amination, azidation, and hydrazination. mdpi.com Furthermore, introducing different alkoxy groups at the 7-position or adding substituents to other parts of the ring system can significantly impact the compound's activity. nih.gov For example, research has shown that bulky substituents at the 7-position can facilitate antiproliferative activity. nih.gov

Non-covalent modifications do not alter the chemical structure of the quinoline derivative but instead involve intermolecular interactions to improve its performance. These strategies are often related to formulation and drug delivery.

Encapsulation : As discussed in Section 8.2, enclosing the quinoline molecule within a nanocarrier like a liposome or polymeric nanoparticle is a non-covalent strategy to enhance solubility and stability. mdpi.commdpi.com

Intercalation : The planar aromatic structure of the quinoline ring allows it to interact non-covalently with biological macromolecules. For instance, some quinoline derivatives can intercalate between the base pairs of DNA, a non-covalent interaction that contributes to their anticancer activity. nih.govresearchgate.net

Allosteric Modulation : Certain quinoline compounds have been found to act as non-covalent, allosteric modulators of enzymes like the proteasome by binding to sites other than the active site. nih.gov

| Strategy Type | Specific Method | Purpose / Application | Reference |

|---|---|---|---|

| Covalent | Nucleophilic Substitution at C-4 | Introduce new functional groups or link to other pharmacophores (hybridization). | mdpi.com |

| Substitution at other ring positions | Modulate biological activity, solubility, and pharmacokinetic properties. | nih.gov | |

| Non-Covalent | Nano-encapsulation | Improve solubility, stability, and delivery to target tissues. | mdpi.com |

| DNA Intercalation | Mechanism of action for certain anticancer agents. | nih.gov |

Future Research Trajectories and Challenges for Quinoline, 4 Chloro 7 1 Methylethoxy Derivatives

Exploration of Underexplored Biological Targets and Pathways

While quinoline (B57606) derivatives have been extensively studied for classical targets like DNA and topoisomerases, the future lies in exploring novel and underexplored biological pathways. nih.govnih.gov Derivatives of Quinoline, 4-chloro-7-(1-methylethoxy)- could be rationally designed to interact with emerging therapeutic targets, moving beyond traditional applications.

Key areas for future investigation include:

Kinase Inhibition: Many quinoline-based molecules are effective kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those involving c-Met, VEGF, and EGF receptors. nih.gov Future derivatives could be synthesized to selectively target specific kinases within these interconnected cascades, potentially leading to more potent and less toxic anticancer agents. nih.govmdpi.com

Epigenetic Modulators: There is growing interest in targeting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), and DNA and histone methyltransferases. nih.gov The quinoline scaffold can be modified to interact with the active sites of these enzymes, offering a novel mechanistic approach to cancer therapy.

G-Quadruplex DNA: These secondary DNA structures are implicated in cancer and are considered emerging therapeutic targets. nih.gov The planar aromatic system of the quinoline ring is well-suited for stacking interactions with G-quadruplexes, and derivatives could be optimized to stabilize these structures, thereby inhibiting telomerase activity and inducing cancer cell apoptosis.

Metabolic Enzymes: Recent studies have highlighted the potential of quinoline derivatives in inhibiting key metabolic enzymes like α-amylase and α-glucosidase, suggesting applications in managing metabolic diseases such as diabetes. researchgate.net

Table 1: Potential Underexplored Targets for Quinoline, 4-chloro-7-(1-methylethoxy)- Derivatives

| Target Class | Specific Examples | Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| Protein Kinases | VEGFR, EGFR, c-Met, mTORC1/mTORC2 | Oncology | Quinoline is a known scaffold for kinase inhibitors; targeting these can disrupt cancer cell signaling. nih.govmdpi.com |

| Epigenetic Enzymes | Histone Deacetylases (HDACs), DNA Methyltransferases (DNMTs) | Oncology | Offers novel mechanisms of action by altering gene expression in cancer cells. nih.gov |

| DNA Secondary Structures | G-Quadruplexes | Oncology | The planar quinoline core is suitable for stabilizing these structures, which are prevalent in oncogene promoters. nih.gov |

| Metabolic Enzymes | α-Amylase, α-Glucosidase, Aldose Reductase | Diabetes | Provides a framework for designing new therapeutic agents for managing metabolic disorders. researchgate.net |

| Protozoal Proteins | P-glycoprotein homologue 1 (Pgh1) | Infectious Disease | Modifications could overcome resistance in parasites like Plasmodium falciparum. researchgate.net |

Development of Advanced Analytical Techniques for Compound Characterization and Quantification

As novel derivatives of Quinoline, 4-chloro-7-(1-methylethoxy)- are synthesized, the development of robust and sensitive analytical methods for their characterization and quantification becomes imperative. These methods are crucial for quality control, pharmacokinetic studies, and metabolite identification.

Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF-MS) and Orbitrap MS provide accurate mass measurements, which are essential for unambiguous formula determination of new compounds and their metabolites. nih.gov Combining these with liquid chromatography (LC) or gas chromatography (GC) allows for the separation and identification of compounds in complex biological matrices. nih.govcmes.org

Tandem Mass Spectrometry (MS/MS): Product ion scanning in MS/MS experiments is invaluable for structural elucidation. nih.gov The fragmentation patterns of the quinoline core and its side chains can confirm the identity of a compound and help differentiate between isomers. nih.govchempap.org

Quantitative Methodologies: For preclinical and clinical development, validated quantitative assays are necessary. LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in biological fluids. The challenge lies in developing methods with high sensitivity, specificity, and a wide dynamic range, while addressing potential matrix effects.

Impurity Profiling: Scalable synthesis often introduces process-related impurities. Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with MS, are needed to detect, identify, and quantify these impurities to ensure the safety and purity of the final active pharmaceutical ingredient.

Table 2: Advanced Analytical Techniques for Derivative Analysis

| Technique | Application | Advantages | Challenges |

|---|---|---|---|

| GC-MS | Characterization of volatile derivatives, residual solvent analysis. | High resolution, established libraries for identification. cmes.org | Requires derivatization for non-volatile compounds. |

| LC-MS/MS | Quantification in biological fluids, metabolite identification. | High sensitivity and specificity, suitable for non-volatile compounds. | Susceptible to matrix effects, requires extensive method development. |

| TOF-MS | Accurate mass measurement for formula determination. | High mass accuracy (<5 ppm), identification of unknowns. nih.gov | May have lower sensitivity than other MS techniques for quantification. |

| NMR Spectroscopy | Definitive structural elucidation of new compounds. | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to MS, requires pure samples. |

Sustainable and Scalable Synthetic Pathways

The translation of a promising compound from the laboratory to clinical use depends on the ability to produce it on a large scale in an economically viable and environmentally responsible manner. Classical quinoline syntheses like the Skraup or Friedländer reactions often require harsh conditions, hazardous reagents, and high temperatures. nih.govtandfonline.comnih.gov

Future research must prioritize the development of sustainable and scalable synthetic routes. acs.org Key strategies include:

Green Chemistry Principles: Employing less hazardous solvents (e.g., water, ethanol), reducing reaction times, and minimizing waste are central to modern synthetic chemistry. tandfonline.comacs.org

Catalysis: The use of nanocatalysts, solid acid catalysts, or transition-metal catalysts can significantly improve reaction efficiency, reduce energy consumption, and allow for catalyst recycling and reuse. nih.govacs.orgresearcher.life For example, metal nanoparticles doped on supports have been used for Friedländer synthesis under mild conditions with high yields. tandfonline.com

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can dramatically shorten reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles compared to conventional heating. tandfonline.commdpi.com

One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple steps are performed in a single reaction vessel without isolating intermediates improves efficiency, reduces solvent use, and saves time. nih.govacs.org

Table 3: Comparison of Synthetic Approaches for Quinoline Derivatives

| Synthetic Method | Key Features | Advantages | References |

|---|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | Use of strong acids, high temperatures. | Well-established, versatile for various substitutions. | nih.govtandfonline.com |

| Nanocatalyst-based Synthesis | Employs nanoparticles (e.g., Fe3O4, ZnO) as recyclable catalysts. | High yields, mild conditions, catalyst reusability, environmentally friendly. | nih.govacs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation as an energy source. | Drastically reduced reaction times, improved yields, cleaner reactions. | tandfonline.commdpi.com |

| One-Pot Multicomponent Reactions | Combines multiple reactants in a single step. | High atom economy, operational simplicity, reduced waste and energy consumption. | acs.org |

Addressing Resistance Mechanisms through Rational Design

A major challenge in the development of antimicrobial and anticancer agents is the emergence of drug resistance. nih.gov Quinoline-based drugs are susceptible to resistance, often through mechanisms such as mutations in the target protein or increased drug efflux from the cell via transporters like P-glycoprotein (P-gp). nih.govnih.govmdpi.com

Future research on Quinoline, 4-chloro-7-(1-methylethoxy)- derivatives must proactively address these challenges through rational design:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications affect activity against both sensitive and resistant cell lines is crucial. For instance, SAR studies on other quinolines have shown that the nature and position of substituents can influence their ability to overcome resistance. nih.govresearchgate.net

Hybrid Molecules: Covalently linking the quinoline scaffold to another pharmacophore can create hybrid compounds with dual mechanisms of action or the ability to inhibit resistance pathways. For example, quinoline-ferrocene hybrids have shown efficacy against chloroquine-resistant malaria parasites. mdpi.com

Efflux Pump Inhibition: Derivatives can be designed to either evade recognition by efflux pumps or to inhibit their function directly. Structural features that influence MDR-reversing activities include the spatial arrangement of hydrophobic moieties and the presence of basic nitrogen atoms that can interact with P-gp. nih.gov

Target Modification: By understanding the specific mutations in a target protein that confer resistance (e.g., in DNA gyrase or topoisomerase IV), derivatives can be designed to bind effectively to both the wild-type and mutated forms of the enzyme. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. astrazeneca.comnih.gov These computational tools can be powerfully applied to the development of Quinoline, 4-chloro-7-(1-methylethoxy)- derivatives.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models that correlate molecular descriptors with biological activity. nih.govresearchgate.net These models can predict the potency of virtual compounds, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources. nih.gov

Virtual Screening and de Novo Design: AI can screen vast virtual libraries of potential derivatives against a biological target to identify promising hits. nih.gov Generative models can also design entirely new molecules with desired properties, exploring chemical space that may not be accessible through traditional design strategies.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is critical. ML models trained on large datasets can provide reliable predictions of these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition. nih.gov

Reaction Prediction and Synthesis Planning: AI tools are being developed that can predict the outcomes of chemical reactions and even devise entire synthetic routes for complex molecules, aiding in the development of efficient and scalable pathways. researchgate.net

Table 4: Applications of AI/ML in Quinoline Derivative Development

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Develops predictive models linking chemical structure to biological activity. nih.govresearchgate.net | Prioritizes synthesis of the most promising compounds; guides lead optimization. |

| Virtual High-Throughput Screening | Screens large digital libraries of compounds against a target protein in silico. | Rapidly identifies potential hit compounds from millions of candidates. |

| Generative Chemistry | Designs novel molecules with optimized properties using generative algorithms. | Explores novel chemical space and creates compounds with improved potency and selectivity. nih.gov |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles from molecular structure. | Reduces the failure rate of drug candidates in later stages of development. |

| Retrosynthesis Prediction | Suggests optimal and efficient synthetic pathways for a target molecule. researchgate.net | Accelerates the development of scalable and sustainable manufacturing processes. |

Q & A

Q. Methodological Considerations :

- Catalyst Selection : Use of triethylamine or NaI as catalysts can enhance reaction rates .

- Purification : Column chromatography (petroleum ether:EtOAc gradients) or recrystallization from methanol is recommended for isolating high-purity products .

Which spectroscopic techniques are most effective for characterizing 4-chloro-7-(1-methylethoxy)quinoline, and what key spectral features should researchers expect?

Basic Research Question

1H/13C NMR :

- 1H NMR : Aromatic protons appear as doublets in δ 7.3–8.6 ppm. The methylethoxy group shows a multiplet for the –OCH(CH₃)₂ proton (δ 4.2–4.5 ppm) and a doublet for methyl groups (δ 1.3–1.4 ppm) .

- 13C NMR : The quinoline ring carbons resonate at δ 110–160 ppm, with the carbonyl carbon (if present) near δ 165 ppm .

Q. IR Spectroscopy :

- Strong absorption bands for C–O (1200–1250 cm⁻¹) and C–Cl (550–750 cm⁻¹) bonds .

Q. Mass Spectrometry (MS) :

- Molecular ion peaks [M+H]⁺ at m/z corresponding to the molecular weight (e.g., ~237 for C₁₂H₁₂ClNO). Fragmentation patterns include loss of Cl (–35) or the methylethoxy group (–60) .

How can researchers resolve contradictions in NMR data when synthesizing 4-chloro-7-(1-methylethoxy)quinoline derivatives?

Advanced Research Question

Discrepancies in NMR data often arise from solvent effects, impurities, or tautomerism. For example:

- Solvent Artifacts : Deuterated solvents (DMSO-d₆ vs. CDCl₃) can shift proton signals. Validate assignments using 2D NMR (COSY, HSQC) to resolve overlapping peaks .